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molecular formula C8H13N B3387303 tetramethylcyclopropane-1-carbonitrile CAS No. 80799-19-5

tetramethylcyclopropane-1-carbonitrile

Cat. No. B3387303
M. Wt: 123.2 g/mol
InChI Key: RKURKRQKAOQDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04401601

Procedure details

9.15 ml of a cyclohexane solution of 1.75M of butyllithium were added with stirring under an inert atmosphere at -30° to -40° C. to a mixture of 2.49 ml of diisopropylamine and 5 ml of tetrahydrofuran and after 10 minutes of contact, the mixture was cooled to -60° to -70° C. A mixture of 4.068 g of 4-tolyl sulfonyl-4,3,3-trimethyl-pentanenitrile in 15 ml of tetrahydrofuran were added to the mixture over 5 minutes and the mixture was stirred at -60° to -70° C. for 10 minutes after which the temperature was allowed to rise to 20° to 25° C. The mixture was stirred for one hour and was then poured into an iced aqueous saturated monosodium phosphate solution. The mixture was extracted with n-pentane and the organic phase was dried and evaporated to dryness under reduced pressure. The residue was distilled under reduced pressure to obtain 1.064 g of pure 2,2,3,3-tetramethyl-cyclopropane-carbonitrile with a boiling point of 58°-60° C. at 12-14 mm Hg and a melting point of 17° C.
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
4-tolyl sulfonyl-4,3,3-trimethyl-pentanenitrile
Quantity
4.068 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.C1(C)C=CC(S([CH:22]([C:25]([CH3:30])([CH3:29])[CH:26]([CH3:28])[CH3:27])[C:23]#[N:24])(=O)=O)=CC=1.P(O)(O)([O-])=O.[Na+]>O1CCCC1.C1CCCCC1>[CH3:28][C:26]1([CH3:27])[C:25]([CH3:29])([CH3:30])[CH:22]1[C:23]#[N:24] |f:3.4|

Inputs

Step One
Name
Quantity
2.49 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-tolyl sulfonyl-4,3,3-trimethyl-pentanenitrile
Quantity
4.068 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C(C#N)C(C(C)C)(C)C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])(O)O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
9.15 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at -60° to -70° C. for 10 minutes after which the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to -60° to -70° C
ADDITION
Type
ADDITION
Details
were added to the mixture over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to rise to 20° to 25° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with n-pentane
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(C(C1(C)C)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.064 g
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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